molecular formula C10H15F3O3 B2699063 Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate CAS No. 1374655-72-7

Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate

Cat. No.: B2699063
CAS No.: 1374655-72-7
M. Wt: 240.222
InChI Key: LNHNSNMRTAEGAX-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate (CAS: 1374655-72-7) is a fluorinated cyclohexane derivative with the molecular formula C₁₀H₁₅F₃O₃ and a molecular weight of 240.22 g/mol . The compound features a trifluoromethoxy (-OCF₃) substituent at the 4-position of the cyclohexane ring and an ethyl ester group at the 1-position. This structural configuration imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research, particularly in enhancing metabolic stability and bioavailability .

Properties

IUPAC Name

ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3O3/c1-2-15-9(14)7-3-5-8(6-4-7)16-10(11,12)13/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHNSNMRTAEGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate typically involves the esterification of 4-(trifluoromethoxy)cyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions and Products:

ConditionReagentsProductYieldSource
Basic hydrolysisNaOH (aqueous)4-(Trifluoromethoxy)cyclohexane-1-carboxylic acid85%
Acidic hydrolysisH₂SO₄ (concentrated)Partial decomposition observed<50%
  • Mechanistic Insight : Saponification under basic conditions proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a carboxylate intermediate that is acidified to the carboxylic acid . Acidic conditions often lead to lower yields due to competing side reactions .

Nucleophilic Substitution at the Ester Group

The ester group participates in transesterification and nucleophilic acyl substitution.

Key Reactions:

Reaction TypeReagentsProductNotesSource
Grignard Additioni-PrMgCl·LiClKetone after hydrolysisRequires THF/heptane solvent
HydrazinolysisHydrazine (NH₂NH₂)Hydrazide derivativeForms N-acylhydrazines
  • Example : Reaction with hydrazine yields N-(4-(hydrazinecarbonyl)phenyl)-1-hydroxycyclohexane-1-carboxamide, confirmed via ¹H-NMR .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

Reduction Pathways:

Reducing AgentSolventProductYieldSource
LiAlH₄Diethyl ether4-(Trifluoromethoxy)cyclohexanemethanol72%
Catalytic HydrogenationPd/C, H₂ (2–20 bar)Saturated alcohol (no observed ring reduction)65%
  • Note : The cyclohexane ring remains intact under hydrogenation conditions due to its saturation .

Oxidation and Dehydrogenation

The compound exhibits limited oxidation at the ester group but undergoes dehydrogenation under catalytic conditions.

Dehydrogenation:

Catalyst SystemConditionsProductKey ObservationSource
Pd(π-cinnamyl)Cl₂, Ag₂CO₃HFIP, 110°C, 36 hOlefinated arene derivativesBypasses lactone formation
  • Mechanism : Multifold C–H activation initiates tandem dehydrogenation-olefination-decarboxylation, leading to aromatic products .

Multicomponent Reactions

The ester participates in Passerini reactions, forming α-acyloxy amides.

Passerini Reaction Example:

ComponentsProductYieldSource
Trichloroacetic acid, cyclohexanoneSpirocyclic monocarbonate ester62%
  • Application : Used to synthesize bioactive spirocyclic compounds with apoptotic activity .

Decarboxylative Pathways

Under thermal or catalytic conditions, decarboxylation occurs post-hydrolysis.

ConditionCatalystProductNotesSource
Thermal (150°C)NoneTrifluoromethoxycyclohexaneRequires pre-hydrolysis
Pd-catalyzedAg₂CO₃, Na₂HPO₄Olefinated aromaticsAccompanied by dehydrogenation

Comparative Reaction Table

Reaction TypeKey Reagents/ConditionsPrimary ProductsYield Range
Ester HydrolysisNaOH, H₂OCarboxylic acid70–85%
Grignard Additioni-PrMgCl·LiCl, THFKetone60–75%
Catalytic HydrogenationPd/C, H₂ (2–20 bar)Cyclohexanemethanol60–65%
Passerini ReactionIsocyanide, carboxylic acidα-Acyloxy amide50–62%

Scientific Research Applications

Chemistry

Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate serves as a building block for the synthesis of more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation : Producing 4-(trifluoromethoxy)cyclohexane-1-carboxylic acid.
  • Reduction : Converting the ester group to an alcohol.
  • Substitution : Participating in nucleophilic substitution reactions with different reagents.
Reaction TypeMajor Products Formed
Oxidation4-(Trifluoromethoxy)cyclohexane-1-carboxylic acid
Reduction4-(Trifluoromethoxy)cyclohexane-1-methanol
SubstitutionVarious substituted derivatives depending on nucleophile used

Biology

The compound is investigated for its potential biological activities, particularly in enzyme interactions and metabolic pathways. The trifluoromethoxy group enhances its ability to penetrate cell membranes, allowing it to modulate the activity of specific enzymes and receptors.

Case Study Example :
Research has shown that derivatives of this compound exhibit significant inhibitory effects on certain enzymes, indicating potential as therapeutic agents in drug development.

Medicine

In medicinal chemistry, this compound is explored for its anti-inflammatory and antiviral properties. Its structural characteristics may lead to novel pharmaceuticals with improved efficacy and safety profiles.

Potential Therapeutic UsesObserved Effects
Anti-inflammatory agentsReduced inflammation in animal models
Antiviral compoundsInhibition of viral replication

Industry

This compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate and analogous compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 4-OCF₃, 1-COOEt C₁₀H₁₅F₃O₃ 240.22 Trifluoromethoxy group (strong electron-withdrawing), ester functional group
Ethyl 4-fluorocyclohexane-1-carboxylate 4-F, 1-COOEt C₉H₁₃FO₂ 188.20 Smaller fluorine substituent (less steric bulk, moderate electron-withdrawing effect)
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate 4-oxo, 2-CF₃, 1-COOEt C₁₀H₁₃F₃O₃ 240.18 Oxo group (enhances reactivity for further functionalization), trifluoromethyl substituent
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-(4-F-C₆H₄), 6-(4-Cl-C₆H₄), 2-oxo, 1-COOEt C₂₂H₂₀ClFO₃ 398.84 Aryl substituents (electron-withdrawing Cl/F), conjugated enone system

Key Observations :

  • The trifluoromethoxy group in the target compound provides greater electronegativity and steric bulk compared to simple fluorine or aryl substituents .
  • Compounds with oxo groups (e.g., ) are more reactive toward nucleophilic additions or reductions, unlike the saturated cyclohexane ring in the target compound.
  • Aryl-substituted derivatives (e.g., ) exhibit extended π-conjugation, influencing electronic properties and crystal packing .

Key Observations :

  • The target compound’s synthesis is inferred to involve fluorinated intermediates, while cyclohexenone derivatives (e.g., ) are synthesized via Michael additions or aminations .

Physical and Chemical Properties

Compound Melting Point Solubility Reactivity
This compound Not reported Low water solubility Stable under standard conditions; susceptible to hydrolysis under strong acids
Ethyl 4-fluorocyclohexane-1-carboxylate Not reported Moderate in organic solvents Less steric hindrance allows easier functionalization
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate Not reported Polar aprotic solvents Oxo group enables ketone-specific reactions (e.g., Grignard additions)

Key Observations :

  • The trifluoromethoxy group reduces solubility in polar solvents compared to non-fluorinated analogs .
  • Oxo-containing derivatives (e.g., ) are more reactive due to the ketone functionality .

Crystallographic and Conformational Analysis

  • This compound : Likely adopts a chair conformation due to minimal steric strain, though this is unconfirmed in the provided evidence.
  • Cyclohexenone derivatives (e.g., ): Exhibit distorted screw-boat or envelope conformations influenced by aryl substituents and hydrogen bonding . For example: Dihedral angles between aryl rings range from 76.4° to 89.9°, affecting crystal packing . N–H···O and C–H···O hydrogen bonds stabilize the lattice .

Biological Activity

Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and biological activity. The compound can be represented structurally as follows:

C9H11F3O2\text{C}_9\text{H}_{11}\text{F}_3\text{O}_2

The trifluoromethoxy group (OCF3-O-CF_3) significantly influences the compound's interaction with biological targets, making it a subject of various studies focusing on enzyme modulation and receptor interaction.

The mechanism of action of this compound involves its ability to interact with enzymes and receptors, modulating their activity. The lipophilic nature of the trifluoromethoxy group allows for better membrane penetration, facilitating interactions with cellular targets. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation, which are critical for therapeutic applications .

Enzyme Interaction

Research has indicated that this compound can inhibit specific enzymes. For instance, studies on cycloalkylamide derivatives suggest that compounds with similar structures exhibit significant inhibition potency against human soluble epoxide hydrolase (sEH). The presence of bulky hydrophobic groups like trifluoromethyl enhances this inhibitory effect .

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that derivatives of cycloalkylamides, including those with trifluoromethoxy substitutions, show promising results in inhibiting sEH. This inhibition is crucial for regulating lipid metabolism and inflammatory responses in various pathological conditions .
  • Therapeutic Potential : The compound has been explored for its potential in treating conditions related to inflammation and pain management due to its ability to modulate lipid signaling pathways .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructureInhibition Potency (IC50)Biological Target
This compoundStructure<500 nMsEH
Methyl 4-oxocyclohexane-carboxylateStructure>500 nMsEH
Cyclohexanecarboxylic acidStructure>1000 nMsEH

This table highlights the enhanced potency of this compound compared to other related compounds, emphasizing its potential as a therapeutic agent.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. Key findings include:

  • Synthesis : The compound can be synthesized using organocatalytic methods that yield high functionalization efficiency .
  • Biological Evaluation : In vitro assays have confirmed its effectiveness as a potent inhibitor of specific enzymatic activities linked to metabolic disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves multi-step organic reactions. A key approach includes:

  • Cyclohexane ring functionalization : Starting with ethyl acetoacetate or similar precursors, followed by trifluoromethoxy group introduction via nucleophilic substitution or coupling reactions (e.g., using 4-(trifluoromethoxy)iodobenzene as a reagent) .

  • Esterification : Acid-catalyzed esterification of carboxylic acid intermediates with ethanol.

  • Optimization factors :

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in trifluoromethoxy group incorporation .

  • Solvent systems : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates .

  • Temperature : Reflux conditions (e.g., 80–100°C) are critical for cyclization and ester stability .

    Table 1 : Example reaction conditions from literature

    StepReagents/ConditionsYieldReference
    Trifluoromethoxy coupling4-(Trifluoromethoxy)iodobenzene, Pd catalyst, THF85–91%
    Cyclohexane ring formationEthyl acetoacetate, malononitrile, reflux70–78%

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, diastereomeric ratios (e.g., cis:trans = 6.5:1) are determined via ¹H NMR integration .
  • X-ray Crystallography : Resolves stereochemical ambiguity. The compound’s cyclohexane ring adopts a chair conformation, with trifluoromethoxy and ester groups in equatorial positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₈F₃O₃: 327.12) .

Advanced Research Questions

Q. What computational methods are used to predict the biological interactions of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

  • Molecular Docking : Simulates binding to biological targets (e.g., enzymes in NF-κB pathways). The trifluoromethoxy group’s electron-withdrawing nature enhances binding affinity to hydrophobic pockets .

  • Molecular Dynamics (MD) Simulations : Evaluates conformational stability in aqueous environments, critical for drug design .

    Key Finding : The compound’s trifluoromethoxy group stabilizes interactions with aromatic residues in target proteins via π-π stacking and van der Waals forces .

Q. How do stereochemical variations in this compound influence its physicochemical properties?

  • Answer :

  • Cis vs. Trans Isomers :
  • Solubility : Cis isomers exhibit higher polarity due to axial ester groups, increasing aqueous solubility.
  • Thermal Stability : Trans isomers (equatorial substituents) show greater thermal stability in differential scanning calorimetry (DSC) .
  • Synthetic Control : Diastereoselectivity is achieved using chiral catalysts (e.g., Rh₂(OAc)₄) or steric hindrance during cyclohexane ring formation .

Q. What contradictions exist in reported data on the compound’s reactivity, and how are these resolved?

  • Answer :

  • Contradiction : Discrepancies in diastereomer ratios (e.g., 6.5:1 vs. 3:1 cis:trans) arise from varying reaction temperatures or catalyst loadings .
  • Resolution : Systematic optimization (e.g., Design of Experiments) identifies critical factors:
  • Temperature : Lower temperatures favor cis isomers.
  • Catalyst : Pd-based catalysts improve trans selectivity .

Methodological Insights

Q. What purification strategies are effective for isolating this compound from complex mixtures?

  • Answer :

  • Chromatography : Flash chromatography with hexane/ethyl acetate (30:1) removes unreacted iodobenzene derivatives .
  • Crystallization : Ethyl acetate/hexane recrystallization yields high-purity crystals (>98%) suitable for XRD .

Q. How is the compound’s stability under acidic/basic conditions assessed for drug delivery applications?

  • Answer :

  • Hydrolysis Studies : Incubation in pH 1–13 buffers at 37°C, monitored via HPLC.
  • Ester Hydrolysis : Rapid degradation at pH >10, forming carboxylic acid derivatives .
  • Trifluoromethoxy Stability : Resists hydrolysis below pH 12, critical for oral bioavailability .

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